trans-Ozic acid
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Overview
Description
trans-Ozic acid: is a naturally occurring terpenoid compound with the molecular formula C20H30O2 . It is known for its unique structure and significant biological activities. The compound is derived from naturally abundant aromatic abietanes such as (+)-podocarpic acid and (+)-dehydroabietic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ozic acid involves the ozonolysis of aromatic abietane (+)-carnosic acid. This process creates an important intermediate in an enantiomerically pure form, resulting in a simple, concise, and readily scalable asymmetric synthesis . The key steps include:
Ozonolysis: This step involves the cleavage of the double bonds in (+)-carnosic acid using ozone.
Asymmetric Synthesis: The intermediate formed is then subjected to further reactions to yield this compound in its optically pure form.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and scalability, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Ozic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
trans-Ozic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: This compound is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-Ozic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
- (+)-podocarpic acid
- (+)-dehydroabietic acid
- (+)-asperolide C
Comparison: trans-Ozic acid is unique due to its specific structure and the presence of multiple chiral centers. This gives it distinct biological activities and makes it a valuable compound for research and industrial applications. Compared to similar compounds, this compound offers a more efficient synthetic route and higher enantiomeric purity .
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |
InChI Key |
YGBZFOQXPOGACY-OTGCGEFBSA-N |
Isomeric SMILES |
CC(=CCC1C(=C)CCC2[C@@]1(CCC[C@@]2(C)C(=O)O)C)C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |
Origin of Product |
United States |
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